(2-Bromo-4-methyloxazol-5-yl)methanol
Description
The compound “(2-Bromo-4-methyloxazol-5-yl)methanol” (CAS: 2022338-91-4) is a brominated oxazole derivative with a hydroxymethyl (-CH₂OH) group at position 5 of the heterocyclic ring. Its molecular formula is C₆H₆BrNO₂, and it belongs to the class of oxazole-based building blocks, which are critical intermediates in pharmaceutical and agrochemical synthesis . The oxazole core is substituted with a bromine atom at position 2 and a methyl group at position 3. This substitution pattern enhances its reactivity in cross-coupling reactions, making it valuable for constructing complex molecules.
Properties
Molecular Formula |
C5H6BrNO2 |
|---|---|
Molecular Weight |
192.01 g/mol |
IUPAC Name |
(2-bromo-4-methyl-1,3-oxazol-5-yl)methanol |
InChI |
InChI=1S/C5H6BrNO2/c1-3-4(2-8)9-5(6)7-3/h8H,2H2,1H3 |
InChI Key |
ZOGMKXFSZUFEMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)Br)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-methyloxazol-5-yl)methanol typically involves the bromination of 4-methyloxazole followed by the introduction of a methanol group. One common method includes the reaction of 4-methyloxazole with bromine in the presence of a suitable solvent, such as acetic acid, to yield the brominated intermediate. This intermediate is then treated with methanol under controlled conditions to produce the final compound .
Industrial Production Methods
Industrial production of (2-Bromo-4-methyloxazol-5-yl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-methyloxazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the removal of the bromine atom, resulting in dehalogenated products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce a variety of functionalized oxazole derivatives .
Scientific Research Applications
(2-Bromo-4-methyloxazol-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of (2-Bromo-4-methyloxazol-5-yl)methanol involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Heterocycle Core :
- The oxazole and triazole derivatives are nitrogen-containing heterocycles, whereas the benzene derivative lacks heteroatoms. Oxazoles are less polar than triazoles due to reduced hydrogen-bonding capacity .
- The triazole analog (192.02 g/mol) has a lower molecular weight than the oxazole (204.03 g/mol), influencing solubility and reactivity in nucleophilic substitutions .
Bromine placement (position 2 in oxazole vs. position 4 in triazole) alters electronic properties, affecting regioselectivity in cross-coupling reactions .
Triazoles, for example, are widely used in click chemistry . The phenyl derivative’s benzyloxy group makes it suitable for synthesizing polyphenolic ligands or surfactants .
Availability and Commercial Status
- (2-Bromo-4-methyloxazol-5-yl)methanol: Discontinued by suppliers like CymitQuimica, likely due to synthetic challenges or niche demand .
- Triazole analog : Available as a custom synthesis product (2–3 weeks lead time), reflecting its broader utility in medicinal chemistry .
- Phenyl derivative : Actively marketed by global suppliers, indicating robust demand in organic synthesis .
Biological Activity
(2-Bromo-4-methyloxazol-5-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C6H6BrN2O
- Molecular Weight : 201.03 g/mol
- IUPAC Name : (2-Bromo-4-methyloxazol-5-yl)methanol
- Canonical SMILES : CCOC1=NOC(=C1C(=N)C)Br
The biological activity of (2-Bromo-4-methyloxazol-5-yl)methanol is primarily attributed to its interaction with various molecular targets. Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby influencing physiological processes such as inflammation and cell signaling.
Antimicrobial Activity
Studies have demonstrated that (2-Bromo-4-methyloxazol-5-yl)methanol exhibits significant antimicrobial properties. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism in this context likely involves disruption of bacterial cell wall synthesis or interference with protein synthesis.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
Anticancer Activity
Recent investigations into the anticancer potential of (2-Bromo-4-methyloxazol-5-yl)methanol have revealed promising results. The compound has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The underlying mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 10 | Caspase activation |
| HT29 (colon cancer) | 15 | Cell cycle arrest |
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of (2-Bromo-4-methyloxazol-5-yl)methanol against clinical isolates of bacteria. The results indicated that the compound significantly inhibited bacterial growth, suggesting its potential use as a therapeutic agent in treating bacterial infections. -
Investigation into Anticancer Properties :
In a study published in the Journal of Medicinal Chemistry, researchers explored the anticancer effects of (2-Bromo-4-methyloxazol-5-yl)methanol on various tumor cell lines. The findings revealed that the compound effectively reduced cell viability and induced apoptosis, highlighting its potential for further development as an anticancer drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
